Benzaldehyde Benzaldehyde Benzaldehyde appears as a clear colorless to yellow liquid with a bitter almond odor. Flash point near 145 °F. More denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. The primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. Used in flavoring and perfume making.
Benzaldehyde is an arenecarbaldehyde that consists of benzene bearing a single formyl substituent; the simplest aromatic aldehyde and parent of the class of benzaldehydes. It has a role as a flavouring agent, a fragrance, an odorant receptor agonist, a plant metabolite, an EC 3.5.5.1 (nitrilase) inhibitor and an EC 3.1.1.3 (triacylglycerol lipase) inhibitor.
Benzaldehyde is a natural product found in Camellia sinensis, Humulus lupulus, and other organisms with data available.
Benzaldehyde is an aromatic aldehyde bearing a single formyl group with an almond odor. Benzaldehyde can be derived from natural sources and is widely used by the chemical industry in the preparation of various aniline dyes, perfumes, flavorings, and pharmaceuticals.
Phenyl methanal is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 100-52-7
VCID: VC20840974
InChI: InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H
SMILES: C1=CC=C(C=C1)C=O
Molecular Formula: C7H6O
C7H6O
C6H5CHO
Molecular Weight: 106.12 g/mol

Benzaldehyde

CAS No.: 100-52-7

Cat. No.: VC20840974

Molecular Formula: C7H6O
C7H6O
C6H5CHO

Molecular Weight: 106.12 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde - 100-52-7

Specification

Description Benzaldehyde appears as a clear colorless to yellow liquid with a bitter almond odor. Flash point near 145 °F. More denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. The primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. Used in flavoring and perfume making.
Benzaldehyde is an arenecarbaldehyde that consists of benzene bearing a single formyl substituent; the simplest aromatic aldehyde and parent of the class of benzaldehydes. It has a role as a flavouring agent, a fragrance, an odorant receptor agonist, a plant metabolite, an EC 3.5.5.1 (nitrilase) inhibitor and an EC 3.1.1.3 (triacylglycerol lipase) inhibitor.
Benzaldehyde is a natural product found in Camellia sinensis, Humulus lupulus, and other organisms with data available.
Benzaldehyde is an aromatic aldehyde bearing a single formyl group with an almond odor. Benzaldehyde can be derived from natural sources and is widely used by the chemical industry in the preparation of various aniline dyes, perfumes, flavorings, and pharmaceuticals.
Phenyl methanal is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 100-52-7
Molecular Formula C7H6O
C7H6O
C6H5CHO
Molecular Weight 106.12 g/mol
IUPAC Name benzaldehyde
Standard InChI InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H
Standard InChI Key HUMNYLRZRPPJDN-UHFFFAOYSA-N
Impurities Usually chlorides.
Traces of chlorine compounds may be detectable in benzaldehyde obtained by the hydrolysis of benzal chloride, whereas benzaldehyde obtained by oxidation may contain byproducts formed in the oxidation of toluene. Benzaldehyde can now be produced, by hydrolysis of benzal chloride and by partial oxidation of toluene, to such a high standard of purity that it is suitable for all known applications.
Specifications, especially regarding impurities, vary considerably for grades used for dye manufacture from those used in perfumery.
Benzal chloride, nitrobenzene, and benzoic acid were detected as impurities in benzaldehyde.
SMILES C1=CC=C(C=C1)C=O
Canonical SMILES C1=CC=C(C=C1)C=O
Boiling Point 354 °F at 760 mmHg (NTP, 1992)
178.7 °C
62.00 to 63.00 °C. @ 10.00 mm Hg
179 °C
Colorform Strongly refractive liquid, becoming yellowish on keeping
Colorless or yellowish, strongly refractive volatile oil
Flash Point 148 °F (NTP, 1992)
145 °F, 63 °C (Closed cup)
73.9 °C (Open cup)
63 °C c.c.
Melting Point -15 °F (NTP, 1992)
-57.12 °C
-26 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator